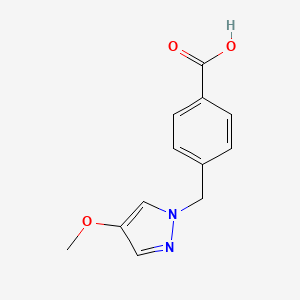

4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid

Description

4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid (CAS 2270906-67-5) is a benzoic acid derivative featuring a pyrazole ring linked via a methylene group. The pyrazole moiety is substituted with a methoxy group at the 4-position, contributing to its electronic and steric properties. The molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol . This compound is synthesized through ester hydrolysis or protective group deprotection, as seen in related pyrazole-benzoic acid derivatives (e.g., BBr₃-mediated demethylation or LiOH-mediated ester hydrolysis) .

Properties

IUPAC Name |

4-[(4-methoxypyrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-11-6-13-14(8-11)7-9-2-4-10(5-3-9)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFKNPNDSFNZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Methoxylation: The pyrazole ring is then methoxylated using methanol and a suitable catalyst.

Benzylation: The methoxy-pyrazole is then reacted with benzyl chloride to form the benzylated intermediate.

Coupling with Benzoic Acid: Finally, the benzylated intermediate is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).

Major Products:

Oxidation: 4-(4-Hydroxy-pyrazol-1-ylmethyl)-benzoic acid.

Reduction: 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzyl alcohol.

Substitution: 4-(4-Halo-pyrazol-1-ylmethyl)-benzoic acid.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzoic acid core with a methoxy group and a pyrazole moiety. Its synthesis typically involves the condensation of 4-methoxybenzaldehyde with 5-methyl-1H-pyrazole, followed by oxidation to yield the benzoic acid derivative. The synthetic routes can be optimized for higher yields through techniques such as microwave-assisted synthesis.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzoic acid + 5-Methyl-1H-pyrazole | Microwave irradiation | 85% |

| 2 | Intermediate + coupling agent | Room temperature | 75% |

Scientific Research Applications

The applications of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid can be categorized into several key areas:

Medicinal Chemistry

The compound has shown promise in drug discovery, particularly due to its potential anti-inflammatory and anticancer properties:

- Anticancer Properties : Studies indicate that derivatives containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung and breast cancers. For example, in vitro studies demonstrated significant reduction in MDA-MB-231 breast cancer cell proliferation, suggesting effective potency at micromolar concentrations.

- Anti-inflammatory Effects : Research has revealed its ability to modulate inflammatory pathways. In a study involving LPS-induced neuroinflammation in BV-2 microglial cells, treatment with this compound resulted in decreased pro-inflammatory cytokines, indicating potential applications in neurodegenerative diseases characterized by chronic inflammation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. This characteristic makes it a candidate for developing enzyme inhibitors.

- Receptor Modulation : The compound may also interact with receptors, influencing signaling pathways that are crucial for maintaining cellular homeostasis.

Materials Science

In materials science, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that can be tailored for specific applications.

Case Study 1: Anticancer Activity

In vitro studies on breast cancer cell lines have shown that 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid significantly inhibits cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest.

Case Study 2: Neuroinflammation

A study involving BV-2 microglial cells demonstrated that treatment with this compound markedly reduced pro-inflammatory cytokines in an LPS-induced model of neuroinflammation, suggesting its potential therapeutic role in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrazole ring or substituents on the benzoic acid moiety can significantly influence biological activity. Research indicates that specific structural changes can enhance target binding affinity and improve therapeutic outcomes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy-pyrazole moiety can enhance binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole and Benzoic Acid Moieties

Key Compounds :

Analysis :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound donates electrons via resonance, reducing the benzoic acid’s acidity compared to nitro- or bromo-substituted analogs (e.g., 326.10 g/mol compound in ).

- Lipophilicity : Diphenyl-substituted analogs (e.g., 21h in ) are more lipophilic, enhancing adsorption on metal surfaces for corrosion inhibition.

Key Compounds :

- 4-[3-(2-Oxochromen-3-yl)-4-[(E)-hydrazono]methyl-pyrazol-1-yl]benzoic acid (29): Exhibits antimicrobial activity against Staphylococcus aureus (MIC: 16 µg/mL) due to hydrazone and coumarin moieties .

- 4-(4-Amino-1-methyl-pyrazol-3-yl)oxy-benzoic acid (CAS 1429418-37-0): Amino groups enhance hydrogen bonding, improving bioactivity .

Analysis :

While the target compound lacks direct antimicrobial data, its methoxy group may reduce hydrogen-bonding capacity compared to amino-substituted analogs (). Hydrazone derivatives (e.g., compound 29 in ) demonstrate that functional group diversification can significantly enhance biological activity.

Biological Activity

4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research findings.

Chemical Structure and Properties

The molecular structure of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid can be represented as follows:

This compound features a methoxy group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. The presence of these functional groups contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid. These compounds have shown significant activity against resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 0.78 μg/mL for S. aureus and 1.56 μg/mL for A. baumannii .

| Compound | MIC against S. aureus | MIC against A. baumannii |

|---|---|---|

| 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid | TBD | TBD |

| Related Pyrazole Derivative | 0.78 μg/mL | 1.56 μg/mL |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For instance, compounds similar to 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid have demonstrated significant antiproliferative effects on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . In vitro studies indicated that these compounds inhibited cell proliferation with mean growth inhibition percentages of approximately 54% for HepG2 and 38% for HeLa cells.

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 | 54.25 |

| HeLa | 38.44 |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Compounds within this class have been reported to exhibit reduced inflammation markers in animal models, indicating their potential utility in treating inflammatory diseases .

The biological activity of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid is primarily mediated through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.

- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death.

- Caspase Activation : Induction of apoptosis in cancer cells often involves the activation of caspases, which are crucial for programmed cell death.

Case Studies

Several studies have documented the effects of pyrazole derivatives on various biological targets:

- A study investigating the structure-activity relationship (SAR) found that modifications at different positions on the pyrazole ring significantly influenced antibacterial and anticancer activities .

- Another research focused on the synthesis and evaluation of benzoic acid derivatives indicated that certain structural modifications could enhance bioactivity against specific enzymes related to cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, substituted hydrazines, and aldehydes. For example, pyrazole rings can be formed via cyclocondensation under reflux in ethanol, followed by hydrolysis of ester intermediates using aqueous NaOH to yield the carboxylic acid moiety . Optimization includes temperature control (70–90°C for cyclocondensation) and catalyst selection (e.g., acetic acid for cyclization). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) and carbon backbone .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C stretch for methoxy at ~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 249.0875).

- X-ray Diffraction : Resolves crystal packing and bond angles, critical for studying intermolecular interactions .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours, followed by HPLC analysis to monitor degradation (e.g., retention time shifts or new peaks).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers address discrepancies in cytochrome P450 inhibition data observed with 4-(4-Methoxy-pyrazol-1-ylmethyl)-benzoic acid?

- Methodological Answer : Contradictions in inhibition potency (e.g., IC50 variability) may arise from assay conditions. Resolve by:

- Binding Constant Analysis : Use UV-Vis spectroscopy to measure dissociation constants (Kd) of enzyme-ligand complexes under standardized pH and ionic strength .

- Competitive Inhibition Assays : Co-incubate with known substrates (e.g., 4-nitrophenol) to determine inhibition modality (competitive vs. non-competitive) .

- Control Experiments : Verify absence of non-specific oxidation by excluding H2O2 or NADPH in reaction mixtures .

Q. What structural modifications enhance the antimicrobial efficacy of derivatives, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the pyrazole ring or replace the methoxy group with bulkier substituents (e.g., -CF3) to enhance membrane penetration .

- SAR Analysis :

- MIC Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- LogP Measurements : Correlate lipophilicity (via HPLC) with antimicrobial activity to identify optimal hydrophobicity ranges .

Q. What computational strategies are employed to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., CYP199A4). Key interactions include hydrogen bonding between the carboxylic acid and active-site residues (e.g., Arg92) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s solubility in polar vs. non-polar solvents be reconciled?

- Methodological Answer :

- Solvent Screening : Measure solubility in DMSO, ethanol, and water via gravimetric analysis. Note that protonation of the carboxylic acid in acidic buffers (pH < pKa ≈ 4.2) increases aqueous solubility.

- Co-solvent Systems : Use ethanol-water mixtures (e.g., 30% ethanol) to enhance solubility for biological assays .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying the compound’s anti-inflammatory potential?

- Methodological Answer :

- Cell-Based Assays : Use RAW 264.7 macrophages stimulated with LPS to measure TNF-α suppression via ELISA.

- Enzyme Targets : Evaluate COX-2 inhibition using a fluorometric kit, comparing IC50 values with NSAIDs (e.g., ibuprofen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.